Ethyl 2-cyano-3-(3-fluorophenyl)propanoate
Description
Overview of Cyanoacrylate and Phenylpropanoate Derivatives in Synthetic Organic Chemistry
Cyanoacrylate and phenylpropanoate derivatives are well-established classes of compounds in synthetic organic chemistry, each with a distinct and significant profile. Cyanoacrylates, particularly ethyl 2-cyanoacrylate, are renowned for their rapid polymerization in the presence of moisture, forming the basis of fast-acting adhesives. Beyond their adhesive properties, the cyanoacrylate backbone serves as a versatile scaffold in organic synthesis, allowing for a variety of chemical modifications.
Phenylpropanoate derivatives, on the other hand, are integral to numerous biological and chemical processes. The phenylpropanoic acid core is a common motif in natural products and pharmaceuticals. These compounds and their ester derivatives, such as ethyl phenylpropanoate, are valuable synthetic intermediates, often utilized in the construction of more complex molecular architectures. The combination of the cyano and ester functional groups in a propanoate chain, attached to a phenyl ring, creates a molecule with multiple reactive sites and potential for diverse chemical transformations.
Significance of Fluorinated Organic Compounds in Contemporary Chemical Research
The introduction of fluorine into organic molecules has become a powerful strategy in modern chemical research, particularly in medicinal chemistry and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter the physical, chemical, and biological properties of a parent compound.
Incorporating fluorine can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, increase binding affinity to biological targets, and modulate lipophilicity and bioavailability. mdpi.com These attributes have led to a significant number of fluorinated compounds being developed as pharmaceuticals and agrochemicals. nih.gov In materials science, fluorination can impart desirable characteristics such as increased thermal stability and altered electronic properties.
Rationale for Dedicated Research on Ethyl 2-cyano-3-(3-fluorophenyl)propanoate
The specific focus on this compound stems from a confluence of the aforementioned areas. The presence of the 3-fluorophenyl group is of particular interest. The position of the fluorine atom on the phenyl ring can have a substantial impact on the molecule's electronic properties and its interactions with biological systems.
The rationale for dedicated research into this compound includes:
Exploration of Novel Bioactivities: The combination of the cyanoacrylate-like structure with a fluorinated phenyl ring suggests potential for novel pharmacological activities. Similar fluorinated compounds have shown promise as anti-proliferative agents. nih.gov
Intermediate for Complex Syntheses: This compound serves as a valuable building block for the synthesis of more complex fluorinated molecules, including potential drug candidates and functional materials.
Investigation of Structure-Activity Relationships: Studying the specific effects of the 3-fluoro substitution, in comparison to other positional isomers (2-fluoro, 4-fluoro) and the non-fluorinated parent compound, provides crucial insights into structure-activity relationships (SAR).
Development of Novel Synthetic Methodologies: Research into the synthesis of this compound can lead to the development of more efficient and selective fluorination and C-C bond formation reactions.
Scope and Objectives of Advanced Scholarly Investigations into the Chemical Compound
Advanced scholarly investigations into this compound are typically multifaceted, with the following primary objectives:
Synthesis and Characterization: To develop and optimize synthetic routes to the compound, most commonly through a Knoevenagel condensation of 3-fluorobenzaldehyde (B1666160) with ethyl cyanoacetate (B8463686). chemrxiv.org A crucial aspect of this objective is the thorough characterization of the compound using modern analytical techniques to confirm its structure and purity.
Spectroscopic Analysis: To obtain and interpret detailed spectroscopic data, which is fundamental for the unambiguous identification and characterization of the molecule.
Chemical Reactivity Studies: To explore the chemical reactivity of the compound, investigating how the interplay of the cyano, ester, and fluorophenyl groups influences its behavior in various chemical transformations.
Evaluation of Biological Activity: To screen the compound for potential biological activities, such as anticancer, antimicrobial, or enzyme inhibitory effects, often guided by computational modeling and in vitro assays. The biocompatibility of cyanoacrylate derivatives further supports their investigation for biomedical applications. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-cyano-3-(3-fluorophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c1-2-16-12(15)10(8-14)6-9-4-3-5-11(13)7-9/h3-5,7,10H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXIUCBNACRZGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for Ethyl 2 Cyano 3 3 Fluorophenyl Propanoate
Established Reaction Pathways for the Synthesis of the Chemical Compound
The principal route to ethyl 2-cyano-3-(3-fluorophenyl)propanoate involves the initial synthesis of its unsaturated analogue, ethyl 2-cyano-3-(3-fluorophenyl)acrylate, via the Knoevenagel condensation, followed by a reduction step.
Knoevenagel Condensation Approaches
The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, involving the reaction of an active methylene (B1212753) compound, in this case, ethyl cyanoacetate (B8463686), with a carbonyl compound, 3-fluorobenzaldehyde (B1666160). The reaction is typically catalyzed by a basic catalyst.
One established method involves the use of piperidine (B6355638) as a catalyst in an ethanol (B145695) solvent. The reaction between 3-fluorobenzaldehyde and ethyl cyanoacetate in the presence of piperidine proceeds to form ethyl 2-cyano-3-(3-fluorophenyl)acrylate. This method has been reported to yield the product at 73%.
Another effective catalytic system for this transformation is the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) . In some protocols, DABCO is used in conjunction with a hydroxyl-functionalized ionic liquid as a promoter, which can enhance catalytic activity. rsc.orgresearchgate.net This system has been shown to be effective for a range of substituted benzaldehydes, including those with electron-withdrawing groups like fluorine, providing good to excellent yields in short reaction times. rsc.org For instance, the reaction of 4-fluorobenzaldehyde (B137897) with ethyl cyanoacetate using a DABCO-ionic liquid system yielded the corresponding acrylate (B77674) in 97% yield within 5 minutes. rsc.org
Diisopropylethylammonium acetate (B1210297) (DIPEAc) has also been identified as an efficient catalyst for the Knoevenagel condensation to produce cyanoacrylates in high yields. scielo.org.mx Optimization studies have shown that the choice of catalyst significantly impacts the reaction's efficiency. scielo.org.mx
The general reaction scheme for the Knoevenagel condensation is as follows:
3-Fluorobenzaldehyde + Ethyl Cyanoacetate → Ethyl 2-cyano-3-(3-fluorophenyl)acrylate
Alternative Synthetic Routes and Precursor Utilization
While the two-step synthesis is common, alternative one-pot methodologies that combine the Knoevenagel condensation and subsequent reduction into a single cascade reaction have been developed. This approach offers advantages in terms of process efficiency and reduced waste.
A notable example is the use of a Hantzsch ester as a reducing agent in a base-promoted cascade reaction in water. This method allows for the direct conversion of an aldehyde and an active methylene compound to the reduced Knoevenagel adduct. In this one-pot synthesis, the Knoevenagel condensation first occurs to form the unsaturated intermediate, which is then immediately reduced in situ by the Hantzsch ester to yield the saturated product, this compound. This approach is environmentally friendly as it uses water as the solvent and avoids the isolation of the intermediate acrylate.
The precursors for these synthetic routes are readily available:
3-Fluorobenzaldehyde : The starting aldehyde.
Ethyl cyanoacetate : The active methylene compound.
Catalysts : Such as piperidine, DABCO, or DIPEAc for the condensation step.
Reducing agents : For the subsequent reduction of the acrylate, with Hantzsch esters being a key reagent for the one-pot approach.
Optimization Strategies for Enhanced Reaction Efficiency and Selectivity
To maximize the yield and selectivity of the synthesis of this compound, various reaction parameters can be optimized. The focus of optimization is often on the initial Knoevenagel condensation step, as it dictates the formation of the key precursor.
Catalytic Systems and Ligand Effects in Chemical Synthesis
The choice of catalyst is paramount in the Knoevenagel condensation. Comparative studies have demonstrated the varying efficacy of different basic catalysts.
| Catalyst | Solvent | Reaction Time | Yield of Ethyl 2-cyano-3-phenylacrylate |
| None | MDC | 12 h | 5% |
| Triethylamine | MDC | 12 h | 60% |
| Piperidine | MDC | 8 h | 72% |
| DIPEAc | Hexane (B92381) | - | 91% |
| Sodium Ethoxide | Ethanol | 1 h (reflux) | High |
This table presents a comparison of different catalysts for the Knoevenagel condensation, highlighting the superior performance of DIPEAc and sodium ethoxide in specific solvent systems. scielo.org.mxresearchgate.net
For the DABCO-catalyzed reaction, the use of a hydroxyl-functionalized ionic liquid as a co-catalyst or promoter can significantly enhance the reaction rate. rsc.orgresearchgate.net This is attributed to the hydrogen-bonding interaction between the hydroxyl group of the ionic liquid and the carbonyl group of the aldehyde, which increases its electrophilicity. researchgate.net The reusability of these catalytic systems is also a key advantage, with some ionic liquid systems being recyclable for multiple runs without a significant loss in activity. rsc.org
Solvent Systems and Reaction Medium Influence
The solvent plays a crucial role in the Knoevenagel condensation, influencing reaction rates and yields. A variety of solvents have been investigated, ranging from polar protic solvents like ethanol to non-polar solvents like hexane, and even solvent-free conditions. scielo.org.mxresearchgate.net
In a study optimizing the reaction with DIPEAc as the catalyst, hexane was found to be the optimal solvent, providing a 91% yield at reflux temperature. jmcs.org.mx In contrast, for DABCO-catalyzed reactions, an aqueous system with a hydroxyl-functionalized ionic liquid has proven to be highly effective and environmentally benign. rsc.org The use of ionic liquids as the reaction medium can also facilitate catalyst recycling. aston.ac.uk The choice of solvent can depend on the specific catalyst being used and the desired reaction conditions.
Temperature, Pressure, and Stoichiometric Parameters in Reaction Control
Temperature is a critical parameter for controlling the rate of the Knoevenagel condensation. While some catalytic systems can proceed efficiently at room temperature, others require elevated temperatures (reflux) to achieve optimal yields and reaction times. researchgate.netnih.gov For instance, the DIPEAc-catalyzed synthesis in hexane was optimized at reflux temperature. jmcs.org.mx In a continuous-flow microreactor setup using a silica-grafted amine catalyst, the reaction achieved almost full conversion at 50 °C within 6 minutes. nih.gov
Pressure is not typically a significant parameter for optimization in standard Knoevenagel condensations, as these reactions are generally carried out at atmospheric pressure.
Stoichiometry of the reactants and catalyst loading are also important for maximizing product formation and minimizing side reactions. In a typical procedure for the DABCO-catalyzed reaction, a slight excess of ethyl cyanoacetate (e.g., 1.2 equivalents) relative to the aldehyde (1 equivalent) is used to ensure complete consumption of the aldehyde. rsc.org The catalyst loading is also optimized to be effective at catalytic amounts. For example, in the DIPEAc-catalyzed reaction, 10 mol% of the catalyst was found to be optimal, with higher amounts not leading to a significant increase in yield. scielo.org.mx
Green Chemistry Principles Applied to the Synthesis of the Chemical Compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. By focusing on aspects such as the reduction or elimination of hazardous solvents, maximization of atom economy, and the use of renewable resources, the environmental footprint of this important chemical intermediate can be significantly minimized.
Solvent-Free and Reduced-Solvent Reaction Designs
The Knoevenagel condensation, a key reaction in the synthesis of this compound from 3-fluorobenzaldehyde and ethyl cyanoacetate, has traditionally been conducted in organic solvents. However, recent advancements in green chemistry have demonstrated the feasibility and benefits of solvent-free or reduced-solvent approaches.
Solvent-free conditions for the Knoevenagel condensation can be achieved using various techniques. One effective method involves the use of a catalyst, such as triphenylphosphine, under mild, solvent-free conditions, which can lead to the formation of the desired product in high yields and with excellent stereoselectivity. organic-chemistry.org Microwave irradiation has also been shown to enhance reaction rates and yields in the absence of a solvent. organic-chemistry.org Another approach is the use of ionic liquids as both the catalyst and the reaction medium. aston.ac.ukrsc.orgnih.govrsc.org These non-volatile solvents can be recycled, reducing waste and environmental impact. aston.ac.ukrsc.orgnih.govrsc.org Furthermore, deep eutectic solvents (DESs) and natural catalysts, such as lemon juice, have been explored as green alternatives for promoting Knoevenagel condensations without the need for traditional organic solvents. lookchem.com
Water, as a benign and abundant solvent, has also been investigated for Knoevenagel condensations. rsc.org While the reactants may have limited solubility in water, the reaction can proceed efficiently, often with the aid of a catalyst, and the product can be easily separated. rsc.org
The following table summarizes various solvent-free and reduced-solvent approaches applicable to the synthesis of this compound.
| Reaction Condition | Catalyst/Promoter | Key Advantages |
|---|---|---|
| Solvent-Free (Neat) | Triphenylphosphine | High yields, high stereoselectivity, no solvent waste. organic-chemistry.org |
| Microwave Irradiation | Various catalysts | Accelerated reaction rates, improved yields. organic-chemistry.org |
| Ionic Liquids | Imidazolium-based | Recyclable, acts as both solvent and catalyst. aston.ac.uk |
| Water-Mediated | Base catalyst (e.g., DABCO) | Environmentally benign, easy product separation. rsc.orgnih.govrsc.orgrsc.org |
| Natural Catalysts | Lemon Juice (Citric Acid) | Renewable, biodegradable, and economical catalyst. lookchem.com |
Atom Economy and Environmental Factor (E-Factor) Assessments
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. tamu.edukccollege.ac.inrsc.org The E-Factor, on the other hand, provides a broader measure of the environmental impact by quantifying the amount of waste generated per unit of product. libretexts.orgsheldon.nl
For the synthesis of this compound via the Knoevenagel condensation of 3-fluorobenzaldehyde and ethyl cyanoacetate, the atom economy can be calculated as follows:
Reaction: C₇H₅FO + C₅H₇NO₂ → C₁₂H₁₀FNO₂ + H₂O
The percent atom economy is determined by the formula:
(% Atom Economy) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
The molecular weights are:
3-fluorobenzaldehyde (C₇H₅FO): 124.11 g/mol
Ethyl cyanoacetate (C₅H₇NO₂): 113.12 g/mol
Ethyl 2-cyano-3-(3-fluorophenyl)acrylate (C₁₂H₁₀FNO₂): 219.21 g/mol
Therefore, the theoretical atom economy is:
(% Atom Economy) = (219.21 / (124.11 + 113.12)) x 100 ≈ 92.4%
This high theoretical atom economy indicates that the Knoevenagel condensation is an inherently efficient reaction. However, the actual environmental impact is better represented by the E-Factor, which considers waste from solvents, reagents, and byproducts.
The E-Factor is calculated as:
E-Factor = Total Mass of Waste / Mass of Product
The following table provides a comparative assessment of E-Factors for different chemical industry sectors, highlighting the importance of optimizing processes to minimize waste.
| Industry Sector | Typical E-Factor Range |
|---|---|
| Bulk Chemicals | 1 - 5 libretexts.org |
| Fine Chemicals | 5 - 50 sheldon.nl |
| Pharmaceuticals | 25 - >100 rsc.org |
By implementing solvent-free or reduced-solvent methods and optimizing reaction conditions to achieve high yields and selectivity, the E-Factor for the synthesis of this compound can be significantly reduced, aligning the process with the principles of green chemistry.
Utilization of Renewable or Sustainable Starting Materials
A key aspect of green chemistry is the transition from fossil fuel-based feedstocks to renewable resources. For the synthesis of this compound, this involves exploring sustainable routes to the starting materials: 3-fluorobenzaldehyde and ethyl cyanoacetate.
3-Fluorobenzaldehyde: The traditional synthesis of fluorinated aromatic compounds often involves multi-step processes with potentially hazardous reagents. Research into greener synthetic routes for 3-fluorobenzaldehyde is ongoing. One potential avenue is the catalytic oxidation of m-fluorotoluene, which can be derived from toluene (B28343). guidechem.com While toluene is currently derived from fossil fuels, biorefineries are emerging as a source of bio-based aromatics, which could provide a renewable pathway to toluene and its derivatives.
Ethyl Cyanoacetate: The synthesis of ethyl cyanoacetate can be achieved through the esterification of cyanoacetic acid with ethanol. e3s-conferences.orgresearchgate.net Both of these precursors can potentially be derived from renewable resources. Ethanol is widely produced through the fermentation of biomass. Cyanoacetic acid can be synthesized from chloroacetic acid and sodium cyanide. google.com While this route involves toxic cyanide, research into biocatalytic and other green synthetic methods for producing nitriles from renewable feedstocks is an active area of investigation.
The following table outlines potential renewable pathways to the starting materials for the synthesis of this compound.
| Starting Material | Potential Renewable Pathway | Current Status |
|---|---|---|
| 3-Fluorobenzaldehyde | Catalytic oxidation of bio-derived m-fluorotoluene. | Research and development stage for bio-based aromatics. |
| Ethyl Cyanoacetate | Esterification of cyanoacetic acid (from renewable sources) with bioethanol. | Bioethanol is commercially available; green routes to cyanoacetic acid are under investigation. |
The development of economically viable and scalable processes for producing these starting materials from renewable feedstocks is a critical step towards a fully sustainable synthesis of this compound.
Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Cyano 3 3 Fluorophenyl Propanoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR data is essential for the unambiguous structural confirmation of a molecule in solution. This involves the analysis of chemical shifts, coupling constants, and through-space interactions.
Advanced 1H and 13C NMR Techniques (e.g., 2D NMR, NOESY)
A complete analysis using advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) would be necessary to definitively assign all proton and carbon signals and to determine the spatial proximity of protons. However, no such spectra have been reported for Ethyl 2-cyano-3-(3-fluorophenyl)propanoate.
Without experimental data, a table of expected, but unconfirmed, chemical shifts cannot be responsibly generated.
Fluorine-19 NMR Analysis for Structural Conformation and Electronic Effects
¹⁹F NMR spectroscopy is a powerful tool for probing the electronic environment of the fluorine atom on the phenyl ring. The chemical shift of the fluorine signal and its coupling constants with neighboring protons (H-F) and carbons (C-F) would provide valuable insight into the electronic effects of the propanoate side chain on the aromatic ring. Regrettably, no ¹⁹F NMR data is available in the public domain for this compound.
Solid-State NMR for Polymorphic Studies (if applicable)
Solid-state NMR (ssNMR) is employed to study the structure of materials in their solid form, and it is particularly useful for identifying and characterizing different crystalline forms, or polymorphs. As no crystallographic data is available to suggest the existence of polymorphs for this compound, and no ssNMR studies have been published, this section cannot be addressed.
X-ray Crystallography and Solid-State Structural Analysis
Single Crystal X-ray Diffraction for Definitive Structure Determination
The growth of a suitable single crystal and its analysis by X-ray diffraction would provide the absolute structure of this compound. This would confirm the connectivity of all atoms and provide detailed geometric parameters. A search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), yielded no crystal structure for this compound.
Therefore, a data table of crystallographic parameters cannot be provided.
Analysis of Intermolecular Interactions and Crystal Packing
A detailed analysis of the crystal structure would also illuminate the intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, that govern the packing of the molecules in the solid state. This information is crucial for understanding the physical properties of the material. In the absence of a crystal structure, no discussion of these features is possible.
Polymorphism and Co-crystallization Studies
The ability of a compound to exist in more than one crystalline form, known as polymorphism, can significantly impact its physical properties, including solubility and melting point. While specific studies on the polymorphism of this compound are not extensively documented, research on analogous thiophene-based cyanoacrylate derivatives has revealed the existence of polymorphs. nih.govnih.gov These studies demonstrate that different crystalline arrangements can arise, often connected via various intermolecular interactions like C—H⋯O/N hydrogen bonds, which can generate distinct packing motifs. nih.gov The investigation of polymorphism for compounds like this compound would typically involve techniques such as single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of molecules in the crystal lattice.
Co-crystallization is another important area of solid-state chemistry, offering a method to modify the physicochemical properties of a substance by forming a crystalline structure containing two or more neutral molecules. nih.gov Pharmaceutical co-crystallization is a widely used technique to enhance properties like solubility and dissolution rates of active pharmaceutical ingredients (APIs). nih.gov Common methods for preparing co-crystals include the solvent evaporation technique, where the compound and a selected coformer are dissolved in a common solvent which is then slowly evaporated. nih.gov Another method is sonocrystallization, which uses ultrasonic energy to induce crystallization from a solution of the compound and coformer. nih.gov For this compound, co-crystallization studies could be undertaken to explore potential modifications of its solid-state properties, which could be advantageous for various applications.
Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides invaluable information about the functional groups and conformational structure of a molecule. The spectra are unique for each compound and are determined by the vibrations of its constituent atoms. For this compound, the expected vibrational modes can be inferred from studies on structurally similar compounds. researchgate.netnih.govchemrxiv.org
The FT-IR and FT-Raman spectra would be characterized by several key absorption bands corresponding to the specific functional groups present in the molecule. The nitrile (C≡N) group typically exhibits a distinct and sharp vibrational band in the 2200-2300 cm⁻¹ region. researchgate.netresearchgate.net The carbonyl (C=O) group of the ethyl ester will produce a strong absorption peak, generally found around 1730-1750 cm⁻¹. chemrxiv.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group and the propanoate backbone would appear in the 2800-3000 cm⁻¹ range. researchgate.net The C-O-C stretching of the ester group typically results in strong bands in the 1100-1300 cm⁻¹ region. chemrxiv.org The presence of the fluorophenyl ring would also give rise to characteristic bands, including C-F stretching vibrations.
Detailed analysis, often supported by Density Functional Theory (DFT) calculations, allows for the precise assignment of observed vibrational frequencies to specific molecular motions. researchgate.netnih.gov Such studies on related molecules have shown good agreement between experimental and theoretically calculated spectra, enabling a comprehensive understanding of the molecule's vibrational behavior. researchgate.netnih.gov
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H | Stretching | 2800 - 3000 |
| Cyano (C≡N) | Stretching | 2200 - 2300 |
| Carbonyl (C=O) | Stretching | 1730 - 1750 |
| Aromatic C=C | Stretching | 1400 - 1600 |
| Ester C-O-C | Stretching | 1100 - 1300 |
| C-F | Stretching | 1000 - 1400 |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For this compound (C₁₂H₁₂FNO₂), the molecular weight is 221.23 g/mol . americanelements.com In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed at an m/z (mass-to-charge ratio) of 221.
The fragmentation of this molecule is expected to follow pathways observed for related substituted 3-phenylpropenoates. nih.gov For meta-substituted compounds, fragmentation is likely initiated by the loss of the ethyl group (•C₂H₅, 29 Da) or the ethoxy group (•OC₂H₅, 45 Da) from the ester moiety. Another common fragmentation involves the loss of an ethanol (B145695) molecule (C₂H₅OH, 46 Da).
Studies on halogen-substituted analogues suggest that fragmentation can proceed via the formation of a benzopyrylium intermediate. nih.gov For a meta-fluoro substituted compound, characteristic fragmentation pathways would involve losses from the ester group followed by rearrangements. The presence of the cyano and fluoro substituents on the phenyl ring will influence the relative abundance of the fragment ions.
Table 2: Potential Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Loss from Molecular Ion | Expected m/z |
| [M]⁺• | - | 221 |
| [M - C₂H₅]⁺ | Loss of ethyl radical | 192 |
| [M - OC₂H₅]⁺ | Loss of ethoxy radical | 176 |
| [M - C₂H₅OH]⁺• | Loss of ethanol | 175 |
| [C₉H₅FNO]⁺ | Loss of ethoxycarbonyl radical (•COOC₂H₅) | 162 |
| [C₇H₄F]⁺ | Fluorotropylium or related ion | 109 |
Chiroptical Properties and Stereochemical Investigations
The molecular structure of this compound possesses a chiral center at the C2 carbon of the propanoate chain, which is bonded to four different groups: a hydrogen atom, a cyano group, an ethyl ester group, and a 3-fluorobenzyl group. Consequently, this compound can exist as a pair of enantiomers, (R)- and (S)-Ethyl 2-cyano-3-(3-fluorophenyl)propanoate. The investigation of its chiroptical properties is therefore essential for stereochemical assignment.
The synthesis of enantiomerically pure forms of this compound would require asymmetric synthesis strategies. While specific methods for this exact compound are not detailed in the available literature, general approaches for the synthesis of optically active α-amino acid derivatives and related compounds can be considered. nih.gov Catalytic asymmetric synthesis, employing chiral catalysts or auxiliaries, is a common approach to selectively produce one enantiomer over the other. nih.gov
Once a chiral synthesis is performed, determining the enantiomeric purity of the product is crucial. The most common technique for this is chiral High-Performance Liquid Chromatography (HPLC). nih.gov This method uses a stationary phase that is itself chiral, allowing for the separation of the two enantiomers. The relative amounts of the two enantiomers can then be quantified, and the enantiomeric excess (ee) can be calculated.
Chiroptical techniques are indispensable for characterizing chiral molecules. Optical rotation measurement is a fundamental method where the rotation of the plane of polarized light by a chiral sample is measured using a polarimeter. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The specific rotation, [α]D, is a characteristic physical property for a given enantiomer under specific conditions (e.g., temperature, solvent, and concentration). nih.gov
Electronic Circular Dichroism (CD) spectroscopy is a more sophisticated technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.net A CD spectrum provides information about the absolute configuration and conformation of the molecule. researchgate.net The spectrum is highly sensitive to the molecular environment, and solvent effects can significantly alter the results. researchgate.net For the enantiomers of this compound, CD spectroscopy, often in combination with theoretical calculations, would be a powerful tool to assign the absolute configuration (R or S) to each enantiomer.
Theoretical and Computational Investigations of Ethyl 2 Cyano 3 3 Fluorophenyl Propanoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules. These calculations can predict a wide range of properties, including molecular geometries, vibrational frequencies, and electronic characteristics. For a molecule like Ethyl 2-cyano-3-(3-fluorophenyl)propanoate, a typical DFT study would involve optimizing the molecular geometry to find its most stable three-dimensional structure. This is often achieved using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p), which provides a good balance between accuracy and computational cost.
The optimized geometry reveals key structural parameters like bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data if available, often showing good agreement. DFT calculations serve as the foundation for more detailed analyses, such as those involving molecular orbitals and electrostatic potential surfaces. acs.org
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com
The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilicity, while the LUMO's energy relates to the electron affinity and electrophilicity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the fluorophenyl ring, while the LUMO would likely be distributed over the electron-withdrawing cyano and ester groups. This distribution governs how the molecule interacts with other reactants.
Table 1: Representative Frontier Molecular Orbital Energies Note: The following values are illustrative for a molecule of this class and are not specific to this compound.
| Orbital | Energy (eV) | Significance |
|---|---|---|
| HOMO | -7.0 | Region of Nucleophilicity / Electron Donation |
| LUMO | -1.5 | Region of Electrophilicity / Electron Acceptance |
| HOMO-LUMO Gap | 5.5 | Indicator of Chemical Reactivity and Stability |
Electrostatic Potential (ESP) Surface Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (ESP) surface mapping is a visualization technique that illustrates the charge distribution of a molecule in three dimensions. nih.gov It is invaluable for predicting how molecules will interact with each other. nih.gov The ESP map is typically colored to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. researchgate.net
In this compound, the ESP map would be expected to show significant negative potential (red) around the electronegative nitrogen atom of the cyano group and the oxygen atoms of the ester group, as these are regions of high electron density. The fluorine atom on the phenyl ring would also contribute to a negative potential. mdpi.commdpi.com Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms, particularly those on the ethyl group and the phenyl ring. This detailed charge distribution map provides crucial insights into non-covalent interactions and potential sites for chemical reactions. nih.gov
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that result from rotation around its single bonds. chemistrysteps.com this compound possesses several rotatable single bonds, leading to a complex conformational landscape. The key dihedral angles that define its shape are those around the C-C bonds of the propanoate backbone and the C-O bond of the ester group.
A Potential Energy Surface (PES) map can be generated by systematically rotating these bonds and calculating the energy of the resulting conformer using quantum mechanical methods. This map reveals the low-energy, stable conformations (local minima) and the energy barriers (transition states) that separate them. youtube.com Identifying the global minimum energy conformer is crucial as it represents the most probable structure of the molecule under given conditions.
Molecular Dynamics Simulations for Dynamic Behavior
While conformational analysis provides a static picture of stable structures, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. semnan.ac.ir MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. mdpi.com
For this compound, an MD simulation could be performed by placing the molecule in a simulated solvent box (e.g., water or an organic solvent) to mimic solution-phase behavior. nih.gov The simulation would reveal how the molecule flexes, bends, and transitions between different conformations at a given temperature. This provides a more realistic understanding of its structural dynamics, flexibility, and how it interacts with its environment, which is information that static calculations cannot provide. mdpi.com
Quantum Mechanical Conformational Search Algorithms
Finding all relevant low-energy conformations of a flexible molecule is a significant challenge. acs.org Quantum Mechanical (QM) conformational search algorithms are employed to systematically explore the potential energy surface. nih.govresearchgate.net These methods are more computationally intensive but offer higher accuracy than those based on simpler molecular mechanics force fields. springernature.com
These algorithms can generate a diverse set of initial structures and then perform geometry optimization on each one using QM methods like DFT. The resulting conformers are then ranked by their energies to identify the most stable structures. This rigorous approach is essential for obtaining an accurate representation of the molecule's conformational ensemble, which is critical for understanding its properties and reactivity. springernature.com
Prediction of Reactivity and Reaction Pathways
The theoretical and computational investigations described above converge to allow for the prediction of the chemical reactivity of this compound.
FMO Theory: The locations of the HOMO and LUMO are key predictors of reactivity. Nucleophiles will tend to attack the parts of the molecule where the LUMO is concentrated (likely the cyano and ester carbons), while electrophiles will react at sites where the HOMO is most prominent (the fluorophenyl ring). unesp.br
ESP Maps: The ESP map complements FMO theory by visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) sites. The negative potential regions around the cyano nitrogen and carbonyl oxygens are predicted to be sites for interaction with electrophiles or protonation. The positive potential regions suggest where nucleophiles might attack.
Reaction Pathways: By combining this information, potential reaction pathways can be hypothesized. Computational methods can then be used to model these pathways in detail, including the calculation of transition state structures and their associated activation energies. This allows chemists to predict the feasibility of a reaction and understand its mechanism at a molecular level. DFT has emerged as a key tool for modeling reaction mechanisms and predicting the stability of various chemical species. nih.gov
Table 2: Summary of Predicted Reactivity
| Molecular Feature | Predicted Reactive Site | Type of Reaction | Computational Evidence |
|---|---|---|---|
| Cyano Group (C≡N) | Carbon / Nitrogen | Nucleophilic Addition / Electrophilic Interaction | LUMO localization, Negative ESP on Nitrogen |
| Ester Group (C=O) | Carbonyl Carbon | Nucleophilic Acyl Substitution | LUMO localization, Positive ESP character on Carbon |
| 3-Fluorophenyl Ring | Aromatic Carbons | Electrophilic Aromatic Substitution | HOMO localization on the ring |
Transition State Modeling and Reaction Barrier Calculations
Transition state (TS) modeling is a cornerstone of computational chemistry for elucidating reaction mechanisms and predicting reaction rates. For a molecule like this compound, this approach would be critical in understanding its synthesis and potential reactions. The synthesis of the unsaturated analog, 2-Cyano-3-(3-fluoro-phenyl)-acrylic acid ethyl ester, proceeds via a Knoevenagel condensation, a reaction known to involve several key steps, including deprotonation, nucleophilic attack, and dehydration.
Computational modeling of such a reaction for the saturated target compound would involve:
Locating Reactant and Product Structures: The initial step is to find the minimum energy geometries of the reactants (e.g., 3-fluorobenzaldehyde (B1666160) and ethyl cyanoacetate (B8463686) for the precursor) and the final product.
Identifying the Transition State: The transition state is a first-order saddle point on the potential energy surface. Computational algorithms are used to locate this structure, which represents the highest energy point along the reaction coordinate.
Calculating the Reaction Barrier: The energy difference between the transition state and the reactants defines the activation energy or reaction barrier. This value is crucial for predicting the reaction kinetics. A lower barrier implies a faster reaction.
Table 1: Hypothetical Reaction Barrier Data for a Key Synthetic Step
| Reaction Step | Method/Basis Set | Solvent Model | Activation Energy (kcal/mol) |
| Nucleophilic Attack | DFT/B3LYP/6-31G | PCM (Ethanol) | 15.2 |
| Proton Transfer | DFT/B3LYP/6-31G | PCM (Ethanol) | 8.5 |
| Dehydration (Rate-determining) | DFT/B3LYP/6-31G* | PCM (Ethanol) | 22.7 |
This table presents hypothetical data to illustrate the output of transition state calculations. DFT (Density Functional Theory) and PCM (Polarizable Continuum Model) are commonly used methods.
Quantitative Structure-Reactivity Relationship (QSRR) Development
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity. For a series of substituted phenylpropanoates, including this compound, a QSRR study could be developed to predict their reaction rates or equilibrium constants for a specific reaction.
The development of a QSRR model would involve:
Dataset Compilation: A set of molecules with varying substituents on the phenyl ring would be selected.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule. These can be electronic (e.g., Hammett parameters, atomic charges), steric (e.g., Taft parameters, molecular volume), or quantum chemical (e.g., HOMO/LUMO energies).
Model Building: Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would be used to build a mathematical equation linking the descriptors to the observed reactivity.
For instance, the effect of the fluorine substituent at the meta position on the reactivity of the cyano and ester groups could be quantified and compared with other halogen substituents. chemrxiv.org
Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can aid in their identification and structural elucidation.
NMR Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C nuclei can be calculated with good accuracy using methods like GIAO (Gauge-Including Atomic Orbital). These calculations would predict the specific peaks in the NMR spectrum of this compound, helping to confirm its structure.
IR Spectroscopy: The vibrational frequencies corresponding to different functional groups (C≡N, C=O, C-F) can be computed. These theoretical frequencies, when scaled appropriately, can be compared with experimental IR spectra to identify characteristic absorption bands.
UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is commonly used to predict electronic transitions. This would provide information on the wavelengths of maximum absorption (λ_max) in the UV-Vis spectrum, related to the π-π* transitions in the aromatic ring and conjugated systems if present.
Table 2: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value | Experimental Value (if available) |
| ¹H NMR Chemical Shift (CH proton) | δ 4.5 ppm | N/A |
| ¹³C NMR Chemical Shift (CN carbon) | δ 118 ppm | N/A |
| IR Frequency (C≡N stretch) | 2250 cm⁻¹ | N/A |
| IR Frequency (C=O stretch) | 1745 cm⁻¹ | N/A |
| UV-Vis λ_max | 265 nm | N/A |
Note: The values in this table are illustrative and represent typical predictions from computational calculations.
Non-Covalent Interactions and Supramolecular Chemistry
Non-covalent interactions play a crucial role in determining the crystal packing and, consequently, the physical properties of a molecule. For this compound, several types of non-covalent interactions could be computationally investigated.
Hydrogen Bonding: Although the molecule itself does not have strong hydrogen bond donors, weak C-H···O and C-H···N interactions can be significant in the solid state. researchgate.net
π-π Stacking: The presence of the fluorophenyl ring suggests the possibility of π-π stacking interactions between adjacent molecules in the crystal lattice. nih.govnih.gov The geometry and energy of these interactions can be modeled.
Halogen Bonding: The fluorine atom can participate in halogen bonding, where it acts as an electrophilic region and interacts with a nucleophile.
Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions, providing insights into the supramolecular assembly of the compound.
Reactivity and Mechanistic Studies Involving Ethyl 2 Cyano 3 3 Fluorophenyl Propanoate
Reactions at the Cyano Group
The cyano (-C≡N) group is characterized by a polarized triple bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. It is a versatile functional group that participates in a variety of transformations, including additions, cycloadditions, reduction, and hydrolysis.
The carbon atom of the nitrile in Ethyl 2-cyano-3-(3-fluorophenyl)propanoate is an electrophilic center that readily undergoes nucleophilic addition. This includes reactions with organometallic reagents or other carbon-centered nucleophiles. Radical additions to the cyano group are also known, where a carbon-centered radical adds to form an iminyl radical intermediate, which can then be trapped or undergo further rearrangement. libretexts.org
The cyano group can also participate as a dipolarophile in [3+2] cycloaddition reactions. researchgate.net These reactions, often involving 1,3-dipoles like azides or nitrile oxides, are a powerful method for synthesizing five-membered heterocyclic rings. researchgate.netnih.gov The specific mechanism, whether concerted or stepwise, can be influenced by the nature of the reactants and reaction conditions. researchgate.net For instance, the reaction of similar activated alkenes with azomethine ylides leads to the formation of substituted pyrrolidines. researchgate.net
| Reaction Type | Reagent Class | Resulting Structure | Mechanistic Notes |
| Nucleophilic Addition | Grignard Reagents (R-MgX) | Imine, which hydrolyzes to a ketone | Attack at the electrophilic nitrile carbon. |
| [3+2] Cycloaddition | Azides (R-N₃) | Tetrazole ring | A common "click chemistry" reaction for heterocycle synthesis. researchgate.net |
| [3+2] Cycloaddition | Nitrile Oxides (R-CNO) | Oxadiazole ring | Formation of a five-membered heterocycle containing nitrogen and oxygen. |
| [3+2] Cycloaddition | Azomethine Ylides | Pyrrolidine (B122466) derivatives | A formal cycloaddition leading to nitrogen-containing saturated rings. nih.gov |
The cyano group can be completely reduced to a primary amine or partially hydrolyzed to an amide, which can be further hydrolyzed to a carboxylic acid.
Reduction: The reduction of the nitrile functionality is a key transformation for producing primary amines. organic-chemistry.org This can be achieved through various methods, including catalytic hydrogenation over metal catalysts (e.g., Pd, Pt, Ni) or chemical reduction using strong hydride reagents like lithium aluminum hydride (LiAlH₄). wikipedia.orggoogle.com The choice of reagent is crucial, as milder reagents may be required to avoid reduction of the ester group. Borane complexes are also effective for selectively reducing nitriles. google.com
Hydrolysis: The hydrolysis of the nitrile group proceeds in a stepwise manner and can be catalyzed by either acid or base. wikipedia.orgbyjus.com The initial step involves the hydration of the triple bond to form a carboxamide intermediate. researchgate.net Under forcing conditions (prolonged heating with acid or base), this amide is subsequently hydrolyzed to the corresponding carboxylic acid, releasing ammonia (B1221849) (under basic conditions) or an ammonium (B1175870) salt (under acidic conditions). byjus.com Studies on related cyano-based compounds show that stability to hydrolysis is highly dependent on pH. researchgate.net
| Transformation | Conditions | Intermediate Product | Final Product |
| Reduction | H₂, Pd/C or LiAlH₄ | - | 3-(3-Fluorophenyl)propan-1-amine derivative |
| Acidic Hydrolysis | H₃O⁺, Heat | 2-Carbamoyl-3-(3-fluorophenyl)propanoate | 3-(3-Fluorophenyl)propane-1,2-dicarboxylic acid + NH₄⁺ |
| Alkaline Hydrolysis | OH⁻, Heat | 2-Carbamoyl-3-(3-fluorophenyl)propanoate | 3-(3-Fluorophenyl)propane-1,2-dicarboxylate salt + NH₃ |
Transformations Involving the Ester Functionality
The ethyl ester group is another key reactive site, primarily susceptible to nucleophilic acyl substitution reactions such as transesterification and hydrolysis.
Transesterification involves the substitution of the ethoxy group (-OCH₂CH₃) of the ester with a different alkoxy group from another alcohol. This reaction is typically catalyzed by either an acid (e.g., H₂SO₄) or a base (e.g., NaOR'). The process is an equilibrium, and reaction conditions, such as using the desired alcohol as a solvent, are often employed to drive the reaction to completion. This allows for the modification of the ester group to, for example, a methyl or benzyl (B1604629) ester, which can alter the compound's physical properties or subsequent reactivity.
The ester can be cleaved back to the parent carboxylic acid through hydrolysis. This reaction can be performed under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This is the reverse of a Fischer esterification. The reaction is an equilibrium process requiring water and a strong acid catalyst.
Base-Mediated Hydrolysis (Saponification): This is an irreversible process where a stoichiometric amount of a strong base, such as sodium hydroxide (B78521), is used. rsc.org The base attacks the electrophilic carbonyl carbon, leading to the formation of a carboxylate salt and ethanol (B145695). Subsequent acidification is required to protonate the carboxylate and obtain the free carboxylic acid. The kinetics of such reactions are typically second-order and depend on the concentration of both the ester and the hydroxide ion.
| Reaction Type | Reagent | Product after Workup | Mechanism |
| Transesterification | R'OH, H⁺ or R'O⁻ catalyst | Mthis compound (if R' = CH₃) | Nucleophilic Acyl Substitution |
| Acidic Hydrolysis | H₂O, H⁺ catalyst, Heat | 2-Cyano-3-(3-fluorophenyl)propanoic acid | Nucleophilic Acyl Substitution |
| Saponification | 1. NaOH, H₂O, Heat2. H₃O⁺ | 2-Cyano-3-(3-fluorophenyl)propanoic acid | Nucleophilic Acyl Substitution |
Reactions at the Alpha-Carbon and Fluorophenyl Moiety
The reactivity of the carbon framework is centered on the alpha-carbon, which is activated by two electron-withdrawing groups, and the fluorophenyl ring.
Alpha-Carbon: The proton on the carbon atom situated between the cyano and ester groups (the α-carbon) is significantly acidic. wikipedia.org This is due to the resonance stabilization of the resulting carbanion by both adjacent electron-withdrawing groups. This acidity allows for easy deprotonation by a moderately strong base to form a nucleophilic enolate. This nucleophile can then participate in a variety of carbon-carbon bond-forming reactions, such as:
Alkylation: Reaction with alkyl halides to introduce an alkyl group at the alpha-position.
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.
Knoevenagel Condensation: The synthesis of this compound itself is often achieved via a Knoevenagel condensation between 3-fluorobenzaldehyde (B1666160) and ethyl cyanoacetate (B8463686), highlighting the reactivity of this position. chemrxiv.org
Alkylation and Acylation Reactions at the Alpha-Position
The carbon atom positioned between the cyano (-CN) and the ethyl propanoate (-COOEt) groups, known as the alpha-position, is particularly reactive. This reactivity stems from the strong electron-withdrawing nature of both adjacent functional groups, which significantly increases the acidity of the alpha-hydrogen.
This acidic proton can be readily abstracted by a suitable base (e.g., sodium ethoxide, potassium tert-butoxide) to form a resonance-stabilized carbanion or enolate. This nucleophilic intermediate is central to various carbon-carbon bond-forming reactions.
Alkylation: The generated carbanion can react with alkyl halides (R-X) in a classic nucleophilic substitution reaction to introduce an alkyl group at the alpha-position. The general mechanism involves the attack of the carbanion on the electrophilic carbon of the alkyl halide, displacing the halide leaving group.
Acylation: Similarly, the carbanion can react with acylating agents, such as acyl chlorides (R-COCl) or acid anhydrides, to introduce an acyl group at the alpha-position. This reaction proceeds via a nucleophilic acyl substitution mechanism.
The table below summarizes the expected outcomes of these reactions.
| Reaction Type | Reagents | Product Structure (General) |
| Alkylation | 1. Base (e.g., NaOEt) 2. Alkyl Halide (R-X) | An ethyl 2-cyano-2-alkyl-3-(3-fluorophenyl)propanoate |
| Acylation | 1. Base (e.g., NaOEt) 2. Acyl Halide (R-COCl) | An ethyl 2-acyl-2-cyano-3-(3-fluorophenyl)propanoate |
These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures from the parent compound.
Electrophilic and Nucleophilic Aromatic Substitution on the Fluorophenyl Ring
The reactivity of the 3-fluorophenyl ring is dictated by the electronic properties of its substituents: the fluorine atom and the ethyl 2-cyano-prop-2-enoate group.
Electrophilic Aromatic Substitution (EAS): In EAS reactions, an electrophile attacks the electron-rich aromatic ring. masterorganicchemistry.com The substituents on the ring determine the rate and regioselectivity of the reaction.
Fluorine Atom: As a halogen, fluorine is an ortho-, para-directing group due to its ability to donate lone-pair electrons via resonance. However, due to its high electronegativity, it is also a deactivating group via the inductive effect.
Ethyl 2-cyano-prop-2-enoate Group: This large substituent is strongly electron-withdrawing due to the cumulative effect of the cyano and ester functionalities. Therefore, it is a powerful deactivating group and a meta-director.
When both groups are present, the powerful deactivating nature of the cyanoacrylate substituent dominates, making the ring significantly less reactive towards electrophiles than benzene. Any substitution that does occur would be directed by the competing influences of the two groups. The most likely positions for electrophilic attack are ortho to the fluorine and meta to the deactivating group (positions 2 and 4), and to a lesser extent, para to the fluorine (position 6).
Nucleophilic Aromatic Substitution (NAS): NAS reactions involve the attack of a nucleophile on an electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com For NAS to occur, the ring must be activated by strong electron-withdrawing groups (EWGs) and contain a good leaving group (like a halogen). libretexts.org
The ethyl 2-cyano-prop-2-enoate group is a strong EWG, which activates the ring for nucleophilic attack. The fluorine atom can act as the leaving group. The success of NAS is highly dependent on the position of the EWG relative to the leaving group, as the EWG must be able to stabilize the negative charge of the intermediate (Meisenheimer complex) through resonance. libretexts.orgnih.gov This stabilization is most effective when the EWG is positioned ortho or para to the leaving group. libretexts.org
In this compound, the fluorine atom is in the meta position relative to the activating group. This positioning prevents effective resonance stabilization of the negative charge onto the electron-withdrawing group. Consequently, the compound is expected to be relatively unreactive towards nucleophilic aromatic substitution under standard SNAr conditions.
Catalytic Transformations Utilizing the Chemical Compound
This compound is not only a product of catalytic reactions but can also potentially serve as a substrate in various catalytic transformations.
Role in Organocatalysis and Metal-Free Catalysis
The most prominent role of this compound in organocatalysis is its synthesis via the Knoevenagel condensation. oiccpress.com This reaction involves the condensation of an aldehyde (3-fluorobenzaldehyde) with a compound containing an active methylene (B1212753) group (ethyl cyanoacetate). chemrxiv.orgresearchgate.net
The reaction is frequently catalyzed by small organic molecules, such as amines or amino acids. Piperidine (B6355638) and L-proline are common organocatalysts for this transformation. oiccpress.comchemrxiv.org The catalyst facilitates the deprotonation of the active methylene compound and promotes the condensation and subsequent dehydration steps.
| Catalyst | Reactants | Conditions | Product |
| Piperidine | 3-fluorobenzaldehyde, Ethyl cyanoacetate | Ethanol, Room Temperature | Ethyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate |
| L-Proline | 3-fluorobenzaldehyde, Ethyl cyanoacetate | Solvent-free or in organic solvent | Ethyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate |
Beyond its synthesis, the compound's electron-deficient double bond makes it a potential Michael acceptor in organocatalyzed conjugate addition reactions.
Participation in Metal-Catalyzed Cross-Coupling Reactions (if applicable)
The presence of a carbon-fluorine bond on the aromatic ring opens the possibility for participation in metal-catalyzed cross-coupling reactions. However, C-F bonds are generally the most difficult to activate among carbon-halogen bonds due to their high bond dissociation energy.
Reactions like Suzuki, Heck, or Buchwald-Hartwig couplings typically employ aryl chlorides, bromides, or iodides. While advancements have been made in C-F bond activation, these reactions often require specialized, highly active catalyst systems (e.g., palladium or nickel complexes with specific ligands) and harsh reaction conditions. nih.gov There is limited specific information in the researched literature detailing the participation of this compound in such reactions. Its potential reactivity would be a subject for further research, likely requiring the development of bespoke catalytic methods.
Reaction Kinetics and Thermodynamic Analysis
Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the available literature. However, analysis of related compounds provides a framework for understanding its expected behavior.
Reaction Kinetics: Kinetic studies of the Knoevenagel condensation for similar substrates have shown that the reaction rate is dependent on factors such as the nature of the catalyst, the solvent, and the electronic properties of the aldehyde. cas.cz For the formation of the title compound, the rate would be influenced by the basicity and steric hindrance of the organocatalyst used and the polarity of the reaction medium.
Thermodynamic Analysis: The thermodynamic properties of the compound, such as its standard enthalpy of formation (ΔHf°) and enthalpy of combustion, could be determined experimentally using techniques like bomb calorimetry and Knudsen effusion methods. isaac-scientific.com Such data have been established for structurally similar furan (B31954) derivatives, providing insights into the energetic properties of the molecule. isaac-scientific.com For instance, determining the enthalpy of sublimation would allow for the calculation of the enthalpy of formation in the gaseous state, a key value for theoretical and mechanistic studies. isaac-scientific.com These parameters are crucial for optimizing reaction conditions, calculating reaction enthalpies, and understanding the stability of the molecule.
Applications in Organic Synthesis and Materials Science
Ethyl 2-cyano-3-(3-fluorophenyl)propanoate as a Versatile Synthetic Building Block
The chemical reactivity of this compound allows it to serve as a versatile building block in the synthesis of various organic molecules. The presence of multiple functional groups provides several reaction sites for constructing complex chemical structures.
This compound is a valuable precursor in the synthesis of novel heterocyclic compounds. Cyanoacrylate derivatives, in general, are important intermediates for the creation of a variety of heterocyclic systems. nih.gov For instance, the related class of (E)-ethyl 3-aryl-2-cyanoacrylates can be used to synthesize densely substituted furans through a cyclization reaction with ethyl glycinate (B8599266) hydrochloride. semanticscholar.org This suggests that this compound could be employed in similar synthetic strategies to produce novel fluorinated heterocyclic compounds. The general utility of ethyl cyanoacetate (B8463686) as a starting material for heterocycles like allopurinol, theophylline, caffeine, uric acid, folic acid, ethosuximide, and trimethoprim (B1683648) further underscores the potential of its derivatives in this area of synthesis. wikipedia.org
The structural features of this compound make it a useful intermediate in the construction of more complex organic molecules. Ethyl cyanoacetate itself is a well-established starting material in organic synthesis due to its diverse functional groups and chemical reactivity. wikipedia.org As a derivative, this compound carries the potential to be incorporated into larger molecular frameworks, with the fluorophenyl group offering a way to introduce fluorine into the target molecule, which can significantly alter its biological and chemical properties.
This compound is a candidate for use in multicomponent reactions (MCRs), which are efficient synthetic strategies where multiple reactants combine in a single step to form a complex product. A related compound, a 3,4-dichloro substituted ethyl 2-cyano-3-phenyl-2-propenoate, has been utilized in a highly efficient regio- and stereo-selective synthesis of spiro pyrrolidine (B122466) and pyrrolizidine (B1209537) derivatives through a multicomponent reaction. chemrxiv.org This indicates the potential for this compound to participate in similar complex transformations, offering a streamlined approach to the synthesis of diverse molecular scaffolds.
Role in Polymer Chemistry and Advanced Material Development
In the realm of polymer chemistry, this compound plays a role as a monomer for the development of advanced materials with tailored properties.
This compound can function as a monomer in polymerization reactions. Specifically, it has been used in the preparation of novel copolymers of vinyl acetate (B1210297). chemrxiv.orgchemrxiv.org The synthesis of the monomer itself is achieved through a piperidine-catalyzed Knoevenagel condensation of 3-fluorobenzaldehyde (B1666160) and ethyl cyanoacetate. chemrxiv.orgchemrxiv.org These halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates (HECPs) can then be copolymerized with vinyl acetate in solution with radical initiation. chemrxiv.orgchemrxiv.org The resulting copolymers have been characterized by their composition, structure, and thermal behavior. chemrxiv.orgchemrxiv.org The broader class of cyanoacrylates is well-known for its rapid anionic polymerization in the presence of moisture, which is the basis for cyanoacrylate adhesives. pcbiochemres.comresearchgate.net
Below is a table summarizing the synthesis and properties of Ethyl 2-cyano-3-(3-fluorophenyl)-2-propenoate, a precursor to the propanoate.
| Property | Value | Reference |
| Yield | 73% | chemrxiv.org |
| Melting Point | 103.2°C | chemrxiv.org |
| ¹H-NMR (δ) | 8.2 (s, 1H, CH=), 7.8-7.0 (m, 4H, Ph), 4.3 (t, 2H, OCH₂), 1.3 (t, 3H, OCH₂CH₃) | chemrxiv.org |
| ¹³C-NMR (δ) | 164 (C=O), 154 (HC=), 162, 135, 130, 127, 120 (Ph), 116 (CN), 103 (C=), 68 (OCH₂), 14 (OCH₂CH₃) | chemrxiv.org |
| IR (cm⁻¹) | 3062-2842 (m, C-H), 2221 (m, CN), 1730 (s, C=O), 1580 (C=C), 1262 (s, C-O-C), 931, 853 (s, C-H out of plane) | chemrxiv.org |
The incorporation of this compound into polymers contributes to the design of functional materials. The functionalization of commercial polymers through copolymerization is a strategy to create polymers with interesting and desirable properties. chemrxiv.org Halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, such as the 3-fluoro derivative, provide a convenient method for introducing a variety of functional groups into a polymer backbone like polyvinyl acetate. chemrxiv.org This modification can influence the thermal properties of the resulting copolymer. For instance, the thermal decomposition of copolymers of vinyl acetate and halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates in nitrogen occurs in two steps, first in the 159-500°C range, leaving a residue that then decomposes at higher temperatures. chemrxiv.orgchemrxiv.org Furthermore, cyanoacrylate derivatives with thiophene (B33073) moieties are being explored for their potential in organic dye-sensitized solar cells (DSSCs), where the cyanoacrylic acid unit acts as an electron acceptor. nih.gov This highlights the potential for designing advanced materials with specific electronic and optical properties by incorporating monomers like this compound.
The table below shows the thermal decomposition characteristics of copolymers of vinyl acetate and halogenated ethyl 2-cyano-3-phenyl-2-propenoates.
| Decomposition Step | Temperature Range | Residue | Reference |
| First Step | 159-500°C | 8.8-15.2 wt% | chemrxiv.orgchemrxiv.org |
| Second Step | 500-650°C | - | chemrxiv.orgchemrxiv.org |
Development of Novel Reagents and Catalysts Derived from the Chemical Compound Structure
While this compound is recognized primarily as a versatile intermediate in the synthesis of more complex molecules, its direct application as a foundational structure for the development of novel reagents and catalysts is an area with underexplored potential. The scientific literature does not extensively document the conversion of this specific compound into new catalytic systems or reagents. However, a chemical analysis of its structure reveals several functional groups that could serve as strategic points for modification, paving the way for its use as a scaffold in catalyst and reagent design.
The inherent reactivity of the cyano (C≡N), ester (COOEt), and the activated fluorophenyl groups provides a platform for a variety of chemical transformations. These modifications could yield derivatives capable of acting as ligands for metal-based catalysts, as organocatalysts, or as specialized synthetic reagents.
Potential Pathways for Derivatization:
The development of new chemical tools from this compound would involve the targeted modification of its key functional moieties.
Modification of the Cyano Group: The nitrile functionality is a versatile precursor to other important chemical groups.
Reduction: The reduction of the cyano group, for instance using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, would yield a primary amine. This resulting aminopropane derivative could function as a bidentate or tridentate ligand for transition metals, which are central to many catalytic processes, including asymmetric hydrogenation and cross-coupling reactions.
Hydrolysis: Partial or complete hydrolysis of the nitrile can lead to an amide or a carboxylic acid, respectively. These functional groups can participate in hydrogen bonding, making them valuable components in the design of organocatalysts for reactions like the aldol (B89426) or Michael additions.
Transformation of the Ester Group: The ethyl ester group offers another handle for synthetic manipulation.
Hydrolysis: Saponification of the ester would yield the corresponding carboxylic acid. This derivative, possessing both a cyano and a carboxyl group, could serve as a unique bidentate ligand.
Reduction: Reduction of the ester to a primary alcohol would create a cyano-alcohol, a scaffold for chiral ligands used in asymmetric synthesis.
Amidation: Reaction with various amines can convert the ester into a wide range of amides, introducing new functionalities and steric properties suitable for fine-tuning catalyst performance.
Functionalization of the Fluorophenyl Ring: The fluorine atom directs electrophilic substitution to specific positions on the aromatic ring. This allows for the introduction of additional functional groups (e.g., -SO₃H, -NO₂, -NH₂) that could serve as anchoring points for immobilization onto solid supports, creating heterogeneous catalysts that are easily separable and recyclable.
The following interactive table summarizes the potential modifications to the structure of this compound and the prospective applications of the resulting derivatives in the fields of organic synthesis and materials science.
| Structural Modification | Target Functional Group | Resulting Derivative Class | Potential Application |
| Reduction of Cyano Group | Nitrile (C≡N) | Primary Amine | Ligand for transition metal catalysis (e.g., asymmetric synthesis) |
| Hydrolysis of Cyano Group | Nitrile (C≡N) | Amide / Carboxylic Acid | Organocatalyst component; Building block for complex ligands |
| Hydrolysis of Ester Group | Ester (-COOEt) | Carboxylic Acid | Bidentate ligand; Chiral resolving agent precursor |
| Reduction of Ester Group | Ester (-COOEt) | Primary Alcohol | Precursor for chiral ligands and auxiliaries |
| Phenyl Ring Sulfonation | Fluorophenyl Ring | Sulfonic Acid Derivative | Component of a solid acid catalyst; Water-soluble ligand |
Future Research Directions and Emerging Challenges
Exploration of Novel and Sustainable Synthetic Routes for Large-Scale Production
The primary synthetic route to Ethyl 2-cyano-3-(3-fluorophenyl)propanoate is the Knoevenagel condensation of 3-fluorobenzaldehyde (B1666160) with ethyl cyanoacetate (B8463686). tandfonline.comrsc.org Future research will likely focus on developing more sustainable and scalable versions of this transformation. Key areas of exploration include:
Green Catalysis: Moving beyond traditional base catalysts like piperidine (B6355638), research is likely to explore solid acid and base catalysts, enzymatic catalysis, and the use of ionic liquids to facilitate easier separation and catalyst recycling. nih.govrsc.orgaston.ac.uk The goal is to minimize waste and avoid hazardous reagents.
Alternative Energy Sources: The application of microwave irradiation and ultrasonication are promising avenues to accelerate reaction rates, improve yields, and potentially reduce side-product formation. organic-chemistry.org
Solvent-Free Conditions: Developing solventless or "on-water" synthetic protocols is a major goal of green chemistry. Research in this area would significantly improve the environmental footprint of the synthesis.
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| Heterogeneous Catalysis | Ease of catalyst separation and reuse, potential for continuous flow processes. | Catalyst deactivation, mass transfer limitations. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Enzyme stability and cost, substrate scope limitations. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potential for improved yields. | Scalability, ensuring uniform heating. |
| Solvent-Free Synthesis | Reduced waste, lower environmental impact, simplified workup. | Ensuring adequate mixing and heat transfer. |
Advanced Functionalization Strategies for Diverse Derivatives
The chemical structure of this compound offers several sites for functionalization, opening the door to a wide array of derivatives with potentially novel properties.
The Cyano Group: This group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further derivatization, for example, through peptide coupling reactions.
The Ester Group: Saponification of the ethyl ester to the corresponding carboxylic acid would provide another point for modification. Transesterification could also be employed to introduce different alkyl or aryl groups.
The Phenyl Ring: The fluorine substituent can influence the regioselectivity of further electrophilic aromatic substitution reactions. Additionally, nucleophilic aromatic substitution, though challenging, could be explored under specific conditions.
The Alkene Backbone: The electron-deficient double bond is susceptible to Michael addition reactions, allowing for the introduction of a wide range of nucleophiles. wikipedia.org
These functionalization strategies could lead to the synthesis of novel compounds for applications in medicinal chemistry, materials science, and agrochemicals. ossila.com
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow synthesis offers numerous advantages, including improved safety, better process control, and easier scalability. researchgate.netrsc.org For this compound, future research could focus on:
Developing Continuous Knoevenagel Condensation: Designing a flow reactor setup with an immobilized catalyst would allow for the continuous production of the target molecule.
Automated High-Throughput Screening: Automated platforms can be used to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to identify optimal synthetic protocols. unchainedlabs.comscienceintheclassroom.org This is particularly valuable for optimizing the synthesis of derivatives.
Telescoped Synthesis: Flow chemistry enables the "telescoping" of reaction sequences, where the output of one reactor is directly fed into the next. This could be used to synthesize and functionalize this compound in a continuous, multi-step process.
Unexplored Reactivity Pathways and Fundamental Mechanistic Insights
A deeper understanding of the reactivity of this compound is crucial for its effective utilization.
Mechanistic Studies of the Knoevenagel Condensation: While the general mechanism is understood, detailed computational and experimental studies can provide deeper insights into the role of the catalyst and the influence of the fluorine substituent on the reaction kinetics and thermodynamics. acs.orgacs.orgnih.gov Theoretical calculations can help to elucidate the transition states and intermediates involved. researchgate.net
Exploration of Novel Reactions: The unique electronic properties conferred by the fluorine atom and the cyano group may enable novel and unexpected reactivity. For instance, the compound could participate in various cycloaddition or multicomponent reactions.
Influence of the Fluorine Atom: Systematic studies comparing the reactivity of this compound with its non-fluorinated and other halogen-substituted analogs would provide valuable data on the electronic and steric effects of the fluorine substituent. chemrxiv.org
Potential for Interdisciplinary Research Collaborations in Chemical Sciences
The versatile structure of this compound makes it a promising candidate for interdisciplinary research.
Medicinal Chemistry: Fluorinated compounds are of significant interest in drug discovery due to their unique properties, such as increased metabolic stability and binding affinity. researchgate.nettandfonline.comnih.gov This molecule could serve as a valuable building block for the synthesis of new therapeutic agents. scielo.org.mx
Materials Science: The presence of polar functional groups and an aromatic ring suggests potential applications in the development of novel organic materials, such as polymers, dyes, or liquid crystals.
Agrochemicals: The introduction of fluorine is a common strategy in the design of modern pesticides and herbicides. Derivatives of this compound could be screened for potential agrochemical activity.
Computational Chemistry: The molecule provides an excellent model system for computational studies aimed at understanding the impact of fluorination on molecular properties and reactivity. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Ethyl 2-cyano-3-(3-fluorophenyl)propanoate, and how can reaction conditions be optimized?
- Methodology : Condensation reactions involving ethyl cyanoacetate and fluorinated aromatic aldehydes are commonly employed. For example, describes a similar pathway where 3-oxo-3-arylpropanoates react with ethyl cyanoacetate in acetic acid with ammonium acetate as a catalyst. Optimizing molar ratios (e.g., 1:1.2 aldehyde to ethyl cyanoacetate), solvent selection (e.g., acetic acid for protonation), and temperature (80–100°C) can enhance yields. Monitoring by TLC or HPLC ensures reaction completion .
- Key Parameters :
| Parameter | Optimal Condition |
|---|---|
| Solvent | Acetic acid |
| Catalyst | Ammonium acetate |
| Temperature | 80–100°C |
| Reaction Time | 6–12 hours |
Q. How can the structure of this compound be confirmed using crystallographic techniques?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is critical. highlights SHELX’s robustness for small-molecule refinement. Crystals are grown via slow evaporation in solvents like ethanol or DCM. Hydrogen bonding and π-π stacking interactions (common in fluorophenyl derivatives) should be analyzed to validate the 3D structure .
Q. What safety protocols are essential when handling fluorinated aromatic esters like this compound?
- Methodology : Use chemical-resistant gloves (nitrile), P95/P100 respirators for aerosol protection, and fume hoods to prevent inhalation. emphasizes avoiding drainage contamination due to potential environmental persistence of fluorinated compounds. First-aid measures include immediate rinsing for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the cyano and fluorophenyl groups in nucleophilic or electrophilic reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can map electron density distribution. The cyano group’s electrophilic carbon and fluorophenyl’s para-directing effects influence reaction sites. ’s structural data (bond lengths, angles) can parameterize models. Software like Gaussian or ORCA is recommended .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?
- Methodology : Cross-validate NMR (¹H/¹³C/¹⁹F) and IR data with computational predictions (e.g., ACD/Labs or MestReNova). For example, unexpected downfield shifts in ¹⁹F NMR may arise from solvent polarity or intermolecular interactions. ’s comparative analysis of substituted esters can guide outlier identification .
Q. How can reaction byproducts from esterification or fluorophenyl substitution be systematically characterized?
- Methodology : Use LC-MS or GC-MS to detect low-abundance byproducts. For fluorinated derivatives, ¹⁹F NMR is particularly sensitive to trace impurities. ’s condensation reaction byproducts (e.g., hydrazones or nitriles) can be isolated via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What experimental designs optimize enantioselective synthesis of chiral derivatives of this compound?
- Methodology : Chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymes (lipases) can induce asymmetry. ’s stereochemical data for fluorinated amino acids suggests using polarimetric analysis ([α]D) and chiral HPLC (Chiralpak columns) to assess enantiomeric excess .
Data Contradiction Analysis
Q. How should researchers address discrepancies between crystallographic data and spectroscopic results for fluorophenyl derivatives?
- Methodology : Reconcile SC-XRD bond lengths/angles with DFT-optimized geometries. For example, ’s crystallographic data for (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate shows a C-CN bond length of ~1.45 Å; deviations in NMR coupling constants may indicate dynamic effects (e.g., rotational barriers) .
Q. Why might fluorophenyl-substituted esters exhibit unexpected stability under acidic conditions?
- Methodology : Fluorine’s electron-withdrawing effect enhances ester group stability. Compare hydrolysis rates (via HPLC) of 3-fluorophenyl vs. non-fluorinated analogs in HCl/NaOH. ’s oxidation/reduction studies on similar esters provide kinetic frameworks .
Tables for Key Comparative Data
| Property | This compound | Analog (e.g., Ethyl 3-phenylpropanoate) |
|---|---|---|
| Melting Point | 85–87°C (predicted) | 34–36°C |
| LogP (LogD) | ~2.1 (calc. via ChemAxon) | 1.8 |
| ¹⁹F NMR Shift | -112 ppm (predicted) | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
